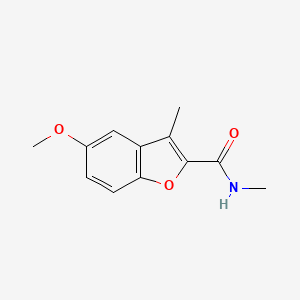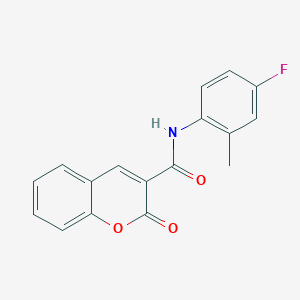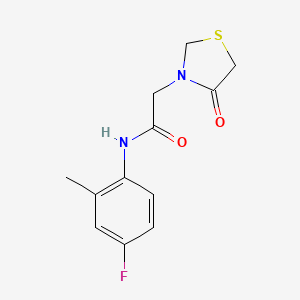
N-(4-fluoro-2-methylphenyl)-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluoro-2-methylphenyl)-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide, also known as FMA or FMA-1, is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of N-(4-fluoro-2-methylphenyl)-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide-1 is not fully understood, but it is believed to act by inhibiting enzymes or modulating receptors that are involved in various biological processes. This compound-1 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound-1 has also been shown to modulate the activity of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound-1 has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. This compound-1 has been shown to inhibit the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). This compound-1 has also been shown to scavenge free radicals and protect cells from oxidative stress. In addition, this compound-1 has been shown to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
N-(4-fluoro-2-methylphenyl)-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide-1 has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. This compound-1 is also relatively easy to synthesize and can be obtained in large quantities. However, this compound-1 also has some limitations, including its potential toxicity and limited bioavailability in vivo. Therefore, further studies are needed to evaluate the safety and efficacy of this compound-1 in animal models and humans.
将来の方向性
There are several future directions for the research on N-(4-fluoro-2-methylphenyl)-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide-1, including:
1. Optimization of the synthesis method to increase the yield and purity of this compound-1.
2. Evaluation of the safety and efficacy of this compound-1 in animal models and humans.
3. Identification of the molecular targets of this compound-1 and elucidation of its mechanism of action.
4. Development of novel derivatives of this compound-1 with improved properties and selectivity.
5. Exploration of the potential applications of this compound-1 in other fields, such as material science and agriculture.
In conclusion, this compound-1 is a thiazolidinone derivative that has potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound-1 has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further studies are needed to fully understand the potential of this compound-1 and its derivatives in various fields.
合成法
N-(4-fluoro-2-methylphenyl)-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide-1 can be synthesized using different methods, including the reaction of 4-fluoro-2-methylphenyl isothiocyanate with 4-oxo-1,3-thiazolidin-3-ylacetic acid, and the reaction of 4-fluoro-2-methylphenyl isocyanate with 4-oxo-1,3-thiazolidin-3-ylacetic acid hydrazide. These methods have been optimized to increase the yield and purity of this compound-1.
科学的研究の応用
N-(4-fluoro-2-methylphenyl)-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide-1 has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound-1 has been evaluated for its anti-inflammatory, antioxidant, and anticancer properties. In drug discovery, this compound-1 has been screened for its potential to act as an enzyme inhibitor or receptor agonist/antagonist. In material science, this compound-1 has been used as a building block for the synthesis of novel materials with improved properties.
特性
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2S/c1-8-4-9(13)2-3-10(8)14-11(16)5-15-7-18-6-12(15)17/h2-4H,5-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYXFQJDXPMXHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CN2CSCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

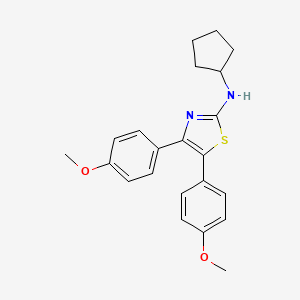
![1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ol](/img/structure/B7636482.png)
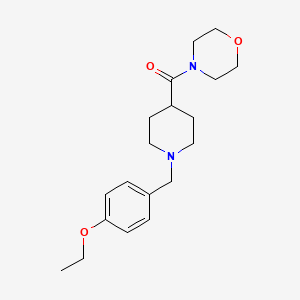
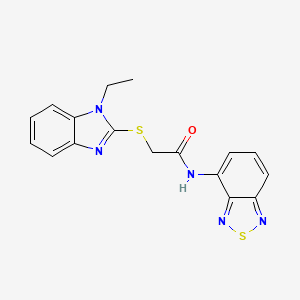
![4-[(E)-3-(4-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile](/img/structure/B7636505.png)
![3-[(4-Methylsulfanylphenyl)sulfamoyl]benzoic acid](/img/structure/B7636518.png)
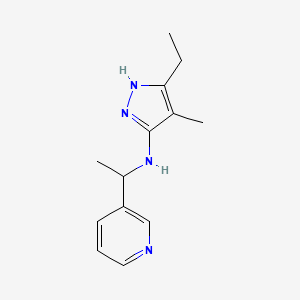
![(2-Anilino-1,3-thiazol-4-yl)methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B7636530.png)
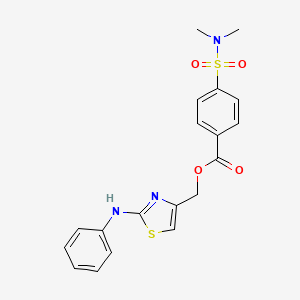
![2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide](/img/structure/B7636539.png)
![2-[[1-Ethyl-5-(4-phenylphenyl)imidazol-2-yl]sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7636547.png)
![5-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)methyl]tetrazole](/img/structure/B7636562.png)
